Pyrolytic Yield of 1,5-Hexadiene: A Chain-Length Dependent Outcome
In pyrolysis reactions for alkadiene production, the C6 backbone of 1,6-Diacetoxyhexane yields 1,5-hexadiene at a rate of 70.3%. This performance is distinct from and cannot be achieved with the analogous C8 (1,8-diacetoxyoctane, 74.8% yield) or C10 (1,10-diacetoxydecane, 90.3% yield) compounds [1].
| Evidence Dimension | Yield of Alkadiene from Pyrolysis |
|---|---|
| Target Compound Data | 70.3% yield of 1,5-hexadiene |
| Comparator Or Baseline | 1,8-diacetoxyoctane: 74.8% yield of 1,7-octadiene; 1,10-diacetoxydecane: 90.3% yield of 1,9-decadiene |
| Quantified Difference | Target yield is 4.5% lower than C8 analog and 20% lower than C10 analog under comparable conditions. |
| Conditions | Pyrolysis reaction conditions as reported in the referenced study. |
Why This Matters
For the production of 1,5-hexadiene, a specific monomer, 1,6-Diacetoxyhexane is the requisite precursor; substitution with other chain-length diacetates results in a different alkadiene product and is thus ineffective.
- [1] PMC. (n.d.). Table 2. Pyrolysis of Esters to Alkadienea. Retrieved from https://pmc.ncbi.nlm.nih.gov View Source
